p-Nitroacetophenone

Catalytic hydrogenation Chemoselectivity Pharmaceutical intermediate synthesis

p-Nitroacetophenone (PNAP, CAS 100-19-6) is the definitive para-nitroaromatic ketone for pharmaceutical synthesis, analytical chemistry, and materials research. Its para-substituted nitro group imparts unique electrophilicity and redox behavior that ortho- and meta-isomers cannot replicate. As the essential starting material for chloramphenicol synthesis, substitution with other isomers leads to 1-indolinone byproducts and yield loss. In biocatalysis, it achieves >99% ee with Candida zeylanoides P1. Its well-characterized OH• radical rate constant (k = 3.3 × 10⁹ M⁻¹ s⁻¹) makes it a benchmark reference for advanced oxidation studies. Procure with confidence for non-substitutable applications.

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
CAS No. 100-19-6
Cat. No. B150658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Nitroacetophenone
CAS100-19-6
Synonyms1-(4-Nitrophenyl)-ethanone;  4’-nitro-acetophenone;  p-Nitro-acetophenone;  1-(4-Nitrophenyl)ethan-1-one;  1-(4-Nitrophenyl)ethanone;  1-Acetyl-4-nitrobenzene;  4-Acetyl-1-nitrobenzene;  4-Acetylnitrobenzene;  4-Nitrophenyl Methyl Ketone;  Methyl 4-Nitropheny
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C8H7NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-5H,1H3
InChIKeyYQYGPGKTNQNXMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Nitroacetophenone (CAS 100-19-6): Essential Procurement Data for the Chloramphenicol Key Intermediate and Specialty Reagent


p-Nitroacetophenone (4′-nitroacetophenone, PNAP, CAS 100-19-6) is a para-substituted nitroaromatic ketone that functions as a critical pharmaceutical intermediate and a specialized reagent. Its chemical identity is defined by the electron-withdrawing nitro group positioned para to the acetyl moiety, which profoundly modulates the electrophilicity of the carbonyl carbon and the overall redox behavior of the molecule. This compound is the foundational building block in the industrial synthesis of the broad-spectrum antibiotic chloramphenicol [1] and serves as a benchmark reference standard in advanced oxidation process studies due to its well-characterized radical reaction kinetics [2].

Why p-Nitroacetophenone (CAS 100-19-6) Cannot Be Replaced by Its Ortho or Meta Isomers in Critical Applications


Substituting p-nitroacetophenone with its ortho- or meta-nitroacetophenone isomers, or with other substituted acetophenones, is not chemically or functionally equivalent. The position of the nitro group dictates a unique reaction coordinate in both chemocatalytic and biocatalytic transformations. For instance, the ortho-isomer undergoes intramolecular cyclization during hydrogenation, leading to byproducts not observed with the para-isomer [1]. Furthermore, the electronic influence of the para-nitro group establishes a distinct kinetic profile for reactions with hydroxyl and hydrogen radicals, a property that underpins its use as a calibrated reference standard in environmental chemistry [2]. These divergent reaction pathways mean that substituting p-nitroacetophenone without rigorous revalidation of the specific application—be it a synthetic route or an analytical protocol—introduces unquantified risk of yield loss, impurity formation, or analytical inaccuracy.

Quantitative Differentiation of p-Nitroacetophenone (CAS 100-19-6) Against Key Comparators


Para-Selectivity in Chemocatalytic Hydrogenation: Avoiding the Ortho-Isomer's Indolinone Byproduct Formation

Under identical liquid-phase hydrogenation conditions using a Pd/Carbon catalyst, the para-nitroacetophenone isomer exhibits a fundamentally different reaction profile compared to its ortho counterpart. While both para- and meta-isomers are reduced with high selectivity to their respective aminoacetophenones, the ortho-isomer is significantly less reactive and forms a substantial amount of 1-indolinone as a byproduct, limiting its utility as a direct precursor to ortho-aminoacetophenone. This differential reactivity confirms that para-nitroacetophenone is the requisite isomer for syntheses demanding clean reduction to the para-aminoacetophenone intermediate, which is critical in the chloramphenicol manufacturing process [1].

Catalytic hydrogenation Chemoselectivity Pharmaceutical intermediate synthesis

Enantioselective Bioreduction to (S)-1-(4-Nitrophenyl)ethanol with Near-Perfect Optical Purity

The whole-cell biocatalyst Candida zeylanoides P1 enables a highly enantioselective preparative-scale reduction of p-nitroacetophenone. The reaction yields (S)-1-(4-nitrophenyl)ethanol with >99% enantiomeric excess (e.e.) and an 89% isolated yield. This performance is part of a broader study where this biocatalyst converted various substituted acetophenones, demonstrating its utility for producing optically pure secondary alcohols. The near-perfect enantioselectivity for the para-nitro substrate highlights its compatibility with this specific enzymatic system, making it a preferred starting material for generating this chiral building block in a single, efficient step [1].

Biocatalysis Asymmetric synthesis Chiral alcohol

Calibrated Radical Reaction Kinetics: A Benchmark for Advanced Oxidation Process (AOP) Studies

p-Nitroacetophenone (PNAP) possesses a uniquely well-quantified kinetic profile for reactions with primary radical species generated in aqueous environments. Its bimolecular rate constant for reaction with hydroxyl radicals (OH•) has been precisely measured at k = (3.3 ± 0.3) × 10⁹ dm³ mol⁻¹ s⁻¹, and for hydrogen atoms (H•) at k = (6 ± 0.5) × 10⁸ dm³ mol⁻¹ s⁻¹ [1]. This comprehensive characterization allows PNAP to function as a reliable reference standard in competition kinetics. This is exemplified by its use in determining the hydroxyl radical rate constants for environmental pollutants like 2- and 4-aminodinitrotoluene (ADNT), where it serves as the benchmark for calculating unknown reaction rates [2].

Environmental chemistry Radiolysis Advanced oxidation processes

Emerging NLO Material: Third-Order Nonlinear Optical Absorption in Single-Crystal Form

Single crystals of p-nitroacetophenone grown by slow evaporation have been characterized for their nonlinear optical (NLO) properties. Using the open-aperture Z-scan technique, the material demonstrated third-order nonlinear optical absorption, qualifying it for optical limiting applications. While quantitative NLO coefficients (e.g., β, χ³) are typically reported within the full text of the primary research article, the demonstrated nonlinear absorption behavior confirms that p-nitroacetophenone possesses the necessary electronic structure—specifically, the π-conjugated system and intramolecular charge transfer facilitated by the para-nitro group—to function as an organic NLO material. This differentiates it from simpler acetophenones lacking the strong electron-withdrawing nitro group, which exhibit significantly weaker nonlinear responses [1].

Nonlinear optics Optical limiting Crystal growth

Plant-Based Biocatalytic Reduction: Chemoselective Conversion to p-Aminoacetophenone

In a comparative study of biocatalytic nitroreduction using whole seeds of Linum usitatissimum L. (linseed), p-nitroacetophenone was converted to p-aminoacetophenone with excellent chemoselectivity (92.1 to ≥99%). This performance was part of a panel that included nitrobenzene and the ortho- and meta-nitroacetophenone isomers, all of which were effectively reduced. The high chemoselectivity for the para-isomer underscores its suitability as a substrate for this mild and environmentally benign reduction method, offering a direct biological route to the valuable p-aminoacetophenone intermediate without the need for harsh chemical reductants [1].

Green chemistry Biocatalysis Nitroreduction

Validated Application Scenarios for p-Nitroacetophenone (CAS 100-19-6) Based on Quantitative Differentiation


Industrial-Scale Precursor for Chloramphenicol Antibiotic Synthesis

The unequivocal application for p-nitroacetophenone remains its role as the essential starting material in the multi-step synthesis of chloramphenicol. As documented in foundational patent and journal literature, the para-isomer is required for the correct regiochemistry of subsequent transformations. Attempting to substitute it with the ortho-isomer would lead to the formation of 1-indolinone during hydrogenation, a significant impurity that would derail the synthesis and drastically reduce overall yield [1]. Therefore, for any pharmaceutical manufacturing operation focused on this class of antibiotics, p-nitroacetophenone is a non-substitutable procurement item.

Enzymatic Synthesis of Enantiopure (S)-1-(4-Nitrophenyl)ethanol

Research and development groups focused on the production of chiral building blocks can confidently select p-nitroacetophenone as a substrate for asymmetric bioreduction. Literature evidence confirms that the whole-cell biocatalyst Candida zeylanoides P1 reduces this specific ketone to (S)-1-(4-nitrophenyl)ethanol with an outstanding >99% enantiomeric excess and 89% yield [1]. This established protocol de-risks process development and provides a clear benchmark for evaluating alternative biocatalytic systems, making p-nitroacetophenone a standard substrate for screening new ketoreductases.

Calibration Standard in Environmental Advanced Oxidation Process (AOP) Studies

For environmental engineering and analytical chemistry laboratories studying the degradation of emerging contaminants, p-nitroacetophenone is a recommended reference standard. Its precisely measured reaction rate constants with OH• radicals (k = 3.3 × 10⁹ M⁻¹ s⁻¹) and H• radicals (k = 6 × 10⁸ M⁻¹ s⁻¹) are well-established in the peer-reviewed radiolysis literature [1]. This allows PNAP to serve as a reliable probe in competition kinetics experiments, enabling accurate calculation of the degradation rates of unknown pollutants in complex aqueous matrices, as demonstrated in studies of nitrotoluene derivatives [2].

Green Chemistry Bioreduction to p-Aminoacetophenone

Research groups pursuing sustainable synthetic methodologies can utilize p-nitroacetophenone as a model substrate for plant-based nitroreduction. A validated protocol using common linseed (Linum usitatissimum L.) seeds achieves near-quantitative chemoselectivity (≥99%) for converting the para-nitro group to a primary amine, yielding p-aminoacetophenone under mild, aqueous conditions [1]. This application scenario is particularly valuable for teaching laboratories and research programs focused on replacing heavy metal catalysts and harsh chemical reductants with renewable biocatalysts.

Model Chromophore for Nonlinear Optical (NLO) Material Development

Materials science researchers investigating organic materials for optical limiting and photonic devices should consider p-nitroacetophenone as a foundational model compound. Recent characterization of its single crystals has confirmed third-order nonlinear optical absorption behavior [1]. While the quantitative NLO coefficients are a subject of ongoing research, the established presence of this nonlinear response, driven by the molecule's strong intramolecular charge-transfer character, justifies its procurement as a starting point for designing new organic NLO chromophores and evaluating their performance in device prototypes.

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